GSK429286A

概要

説明

GSK429286A は、Rho 関連キナーゼの選択的阻害剤であり、特に ROCK1 および ROCK2 を標的としています。これらのキナーゼは、収縮、運動性、増殖、アポトーシスなど、さまざまな細胞プロセスにおいて重要な役割を果たしています。 This compound は、その高い選択性と効力により、科学研究において大きな可能性を示しています .

準備方法

合成経路と反応条件

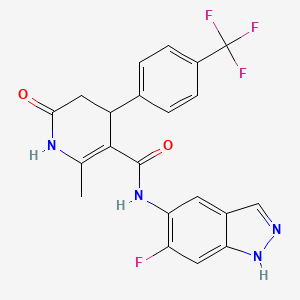

GSK429286A は、重要な中間体の形成を含む複数段階のプロセスによって合成されます。合成は、N-(6-フルオロ-1H-インダゾール-5-イル)-6-メチル-2-オキソ-4-[4-(トリフルオロメチル)フェニル]-3,4-ジヒドロ-1H-ピリジン-5-カルボキサミドの調製から始まります。 この中間体は、その後、加熱や超音波処理などのさまざまな反応条件にさらされ、最終生成物が得られます .

工業生産方法

This compound の工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。この化合物は通常、固体形で製造され、-20°C で保管することにより安定性が維持されます。 さまざまな用途での使用を容易にするために、DMSO とエタノールへの溶解性も生産中に考慮されます .

化学反応の分析

反応の種類

GSK429286A は、以下を含むいくつかのタイプの化学反応を起こします。

阻害反応: 活性部位に結合することにより、ROCK1 と ROCK2 を阻害します。

一般的な試薬と条件

試薬: DMSO、エタノール、およびその他の溶媒は、this compound を溶解するために一般的に使用されます。

条件: この化合物は、さまざまな in vitro および in vivo 研究において、通常 1 μM から 10 μM の濃度で使用されます.

形成される主な生成物

This compound を含む反応から形成される主な生成物は、ROCK1 および ROCK2 活性の阻害であり、細胞プロセスへの下流効果をもたらします .

科学研究への応用

This compound は、科学研究において幅広い用途があり、以下が含まれます。

化学: さまざまな化学反応における ROCK1 および ROCK2 の役割を研究するためのツール化合物として使用されます。

生物学: 細胞の運動性、増殖、およびアポトーシスへの影響について調査されています。

医学: 高血圧や癌などの疾患における潜在的な治療用途について探求されています。

科学的研究の応用

Anti-Asthmatic Effects

Research Findings:

A study conducted on guinea pigs demonstrated that GSK429286A significantly alleviated symptoms associated with allergic asthma. The compound reduced airway hyperresponsiveness, as measured by specific airway resistance (sRaw), and decreased the frequency of coughs. Additionally, it suppressed inflammatory cytokines such as interleukin-2 (IL-2), IL-4, and IL-5, which are crucial mediators in the pathophysiology of asthma .

Mechanism of Action:

this compound inhibits the Rho-kinase pathway, leading to decreased collagen deposition and remodeling markers such as transforming growth factor beta 1 (TGF-β1) in lung tissues. This suggests a dual action of reducing inflammation and preventing structural changes in the airways .

Table 1: Anti-Asthmatic Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| sRaw (specific airway resistance) | High | Significantly Lowered |

| Cough Frequency | High | Reduced |

| IL-2 Levels | Elevated | Significantly Lowered |

| Collagen III & V Levels | Elevated | Significantly Lowered |

Pro-Angiogenic Properties

Research Findings:

this compound has been identified as having pro-angiogenic properties, enhancing blood flow recovery after limb ischemia. In a study involving mice subjected to hindlimb ischemia, administration of this compound led to improved blood flow recovery as assessed by laser speckle contrast imaging. Histological analysis revealed an increase in new microvessel formation in ischemic muscle regions compared to control groups .

Mechanism of Action:

The compound promotes endothelial cell migration and tube formation, which are essential for new blood vessel development. It was found to be ten times more potent than the classic ROCK inhibitor Fasudil in enhancing endothelial network formation .

Table 2: Pro-Angiogenic Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Blood Flow Recovery | Minimal | Significant Improvement |

| Microvessel Density | Low | High |

| Endothelial Tube Formation | Poor | Robust |

Cancer Therapeutics

Research Insights:

this compound has also been explored for its potential as an anticancer agent due to its role in inhibiting Rho-associated kinases, which are implicated in cancer cell motility and invasion. Molecular dynamics simulations indicated that this compound binds effectively to glycogen synthase kinase-3 beta (GSK3β), suggesting its utility in cancer management .

Drug-Likeness Properties:

The compound exhibits favorable drug-like properties, making it a candidate for further experimental validation in clinical settings targeting various cancers .

作用機序

GSK429286A は、ROCK1 と ROCK2 を選択的に阻害することにより、その効果を発揮します。これらのキナーゼの活性部位に結合することにより、下流基質との相互作用を妨げます。 この阻害は、Thr850 での MYPT のリン酸化を減少させ、収縮や運動性などのさまざまな細胞プロセスに影響を与えます .

類似化合物の比較

類似化合物

Y-27632: 別の ROCK 阻害剤ですが、this compound に比べて選択性が低い。

H-1152: 機能は似ていますが、選択性と効力は異なります。

GSK269962A: 同様の阻害特性を共有していますが、薬物動態プロファイルが異なります .

独自性

This compound は、ROCK1 と ROCK2 に対する高い選択性により際立っており、研究における貴重なツールとなっています。 経口バイオアベイラビリティと効力の向上が、さまざまな科学的研究における適用性をさらに高めています .

類似化合物との比較

Similar Compounds

Y-27632: Another ROCK inhibitor, but less selective compared to GSK429286A.

H-1152: Similar in function but differs in selectivity and potency.

GSK269962A: Shares similar inhibitory properties but has different pharmacokinetic profiles .

Uniqueness

This compound stands out due to its high selectivity for ROCK1 and ROCK2, making it a valuable tool in research. Its improved oral bioavailability and potency further enhance its applicability in various scientific studies .

生物活性

GSK429286A is a selective inhibitor of Rho-associated coiled-coil protein kinases 1 and 2 (ROCK1 and ROCK2). This compound has garnered attention due to its potential therapeutic applications in various conditions, including cardiovascular diseases, cancer, and ischemic injuries. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound functions primarily by inhibiting ROCK1 and ROCK2, which are key regulators of actin cytoskeleton dynamics, cell motility, and contraction. The compound exhibits different inhibitory potencies for these kinases, with IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2 . By inhibiting these kinases, this compound can modulate various cellular responses such as migration, adhesion, and contraction.

Cell Migration and Adhesion

Research has demonstrated that this compound significantly enhances cell migration and adhesion in endothelial cells. In a study involving human umbilical vein endothelial cells (HUVECs), treatment with this compound improved cell adhesion to laminin but not to fibronectin . Furthermore, time-lapse tracking revealed that this compound increased endothelial cell velocity and accumulated distance compared to controls. This suggests that the compound may promote angiogenesis by enhancing endothelial cell functions critical for new blood vessel formation.

Blood Flow Recovery

This compound has shown promising results in preclinical models of ischemia. In a mouse model of hindlimb ischemia, systemic administration of this compound significantly enhanced blood flow recovery . Histological analyses indicated an increase in microvessel density in ischemic tissues treated with the compound compared to controls. These findings highlight the potential of this compound as a therapeutic agent for conditions characterized by impaired blood flow.

Case Studies and Experimental Evidence

- Hypertensive Rat Model : In male Sprague-Dawley rats with spontaneous hypertension, oral administration of this compound (30 mg/kg) resulted in a significant reduction in mean arterial pressure, with maximum decreases observed at 50 mmHg after nearly two hours . This effect underscores the compound's potential utility in managing hypertension.

- Endothelial Tube Formation : A study investigating the effects of ROCK inhibition on endothelial tube formation revealed that knockdown of ROCK1 (but not ROCK2) enhanced tube length and branching in vitro . This indicates that selective inhibition of ROCK1 may have therapeutic benefits in promoting vascular repair.

- Cancer Research : In a virtual screening study for GSK3β inhibitors, this compound exhibited favorable binding affinities and drug-like properties . Its role as a selective ROCK inhibitor positions it as a candidate for further investigation in cancer management due to ROCK's involvement in tumor progression and metastasis.

Summary of Biological Activity

特性

IUPAC Name |

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIIUAHHAZEXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463946 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864082-47-3 | |

| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864082-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Rho-15?

A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []

Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?

A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:

- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]

- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]

- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]

Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?

A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.

Q4: What is the molecular formula and weight of Rho-15?

A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.

Q5: Is there any available spectroscopic data for Rho-15?

A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.

Q6: How do structural modifications of Rho-15 affect its activity?

A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.

Q7: What is known about the stability of Rho-15 under different conditions?

A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.

Q8: What is the pharmacokinetic profile of Rho-15 in animal models?

A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.

Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?

A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.

Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?

A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.

Q11: What is known about the toxicity and safety profile of Rho-15?

A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.

Q12: Are there any specific drug delivery strategies being explored for Rho-15?

A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.

Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?

A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.

Q14: What is the connection between Rho-15 and Escherichia coli?

A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]

Q15: How does the rho-15 mutation impact E. coli?

A15: The rho-15 mutation in E. coli can lead to:

- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]

- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]

- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]

Q16: How does the rho-15 mutation relate to methionine auxotrophy?

A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.

Q17: Can the rho-15 mutation be suppressed?

A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.

Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?

A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []

Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?

A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。